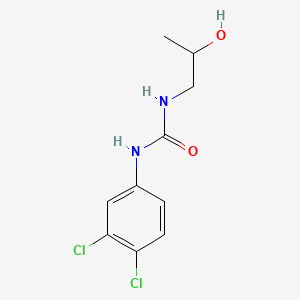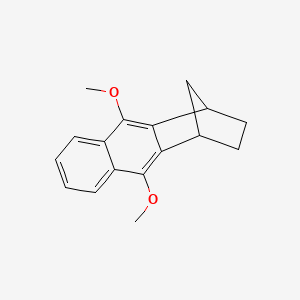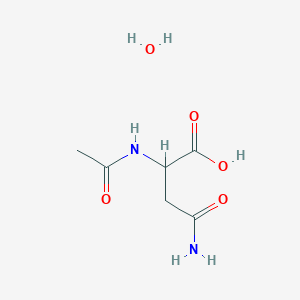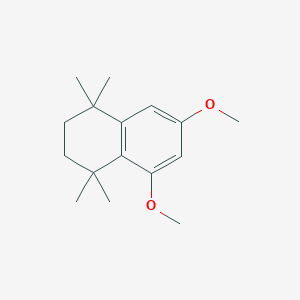
3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素は、その独特な構造と特性により、さまざまな科学分野で注目を集めている化学化合物です。
製造方法
合成経路と反応条件
3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素の合成は、通常、3,4-ジクロロアニリンと2-ヒドロキシプロピルイソシアネートの反応によって行われます。反応は、尿素結合の形成を促進するために、多くの場合触媒の存在下で、制御された条件下で行われます。温度や溶媒などの反応条件は、最終生成物の高収率と純度を得るために最適化されています。
工業生産方法
工業的な設定では、3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素の生産には、大規模なバッチ式プロセスまたは連続プロセスが用いられる場合があります。自動化された反応器と反応パラメータの精密な制御により、品質と効率の一貫性が確保されます。次に、化合物はいずれかの不純物を除去するために、結晶化またはクロマトグラフィーなどの手法で精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
反応の種類
3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシプロピル基は、対応するカルボニル化合物に変換するために酸化することができます。
還元: この化合物は、尿素結合またはジクロロフェニル基を変更するために還元できます。
置換: フェニル環上の塩素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: メタノールナトリウムまたはtert-ブトキシドカリウムなどの試薬は、置換反応を促進することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボニル誘導体をもたらす可能性がありますが、置換反応はフェニル環にさまざまな官能基を導入することができます。
科学研究への応用
3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素は、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、そしてさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、細胞プロセスや酵素相互作用への影響など、潜在的な生物活性について研究されています。
医学: 特定の疾患の治療のための薬剤開発における使用など、その潜在的な治療用途を調査するための研究が進行中です。
産業: これは、特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、特定の部位に結合し、これらの標的の活性を調節し、さまざまな生化学経路に影響を与えることができます。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
- 3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシエチル)尿素
- 3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシブチル)尿素
- 3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシイソプロピル)尿素
独自性
類似化合物と比較して、3-(3,4-ジクロロフェニル)-1-(2-ヒドロキシプロピル)尿素は、独自の化学的および物理的特性を与える特定のヒドロキシプロピル基により際立っています。
特性
CAS番号 |
87919-26-4 |
|---|---|
分子式 |
C10H12Cl2N2O2 |
分子量 |
263.12 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(2-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-7-2-3-8(11)9(12)4-7/h2-4,6,15H,5H2,1H3,(H2,13,14,16) |
InChIキー |
DDQPHMVEYIHWOZ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)


![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)



![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

